molecular formula C6H10N2O4 B556445 Nalpha-Acetyl-D-asparagine CAS No. 26117-27-1

Nalpha-Acetyl-D-asparagine

Cat. No.: B556445
CAS No.: 26117-27-1
M. Wt: 174.15 g/mol
InChI Key: HXFOXFJUNFFYMO-SCSAIBSYSA-N
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Description

Nomenclature and Chemical Identification of Nα-Acetyl-D-asparaginechemscene.comchemimpex.com

The precise identification and naming of chemical compounds are fundamental to scientific communication and research. Nα-Acetyl-D-asparagine is known by several synonyms and is cataloged across numerous chemical databases.

Chemical Synonyms and Identifierschemscene.comchemimpex.comnih.gov

To facilitate its identification in scientific literature and databases, Nα-Acetyl-D-asparagine is assigned various names and codes. These identifiers are crucial for researchers to accurately locate and reference the compound. Some of the most common synonyms include N2-Acetyl-D-asparagine and Ac-D-Asn-OH. chemimpex.comnih.gov Its IUPAC name is (2R)-2-acetamido-4-amino-4-oxobutanoic acid. nih.gov

Below is an interactive table of its key identifiers:

Identifier TypeValue
CAS Number26117-27-1
PubChem ID78333
ChEMBL IDCHEMBL172478
MDL NumberMFCD00038154
EINECS Number247-468-4

Molecular Formula and Molecular Weightchemscene.comscbt.com

The molecular formula and weight are core chemical properties that define the composition and mass of Nα-Acetyl-D-asparagine.

An interactive table summarizing these properties is provided below:

PropertyValue
Molecular FormulaC₆H₁₀N₂O₄
Molecular Weight174.15 g/mol

Historical Context of Nα-Acetyl-D-asparagine Researchchemscene.com

While specific historical milestones for Nα-Acetyl-D-asparagine are not extensively documented in readily available literature, its study is intrinsically linked to the broader investigation of N-acetylated amino acids. Research into compounds like N-acetylaspartate (NAA), a similar molecule, began decades ago, initially focusing on its high concentration in the brain. nih.gov The development of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), has been pivotal in allowing for the synthesis, characterization, and differentiation of various acetylated amino acid isomers, including Nα-Acetyl-D-asparagine. researchgate.net The availability of the compound for research purposes is noted, with its intended use being for laboratory research and further manufacturing, not for direct human use. chemscene.comscbt.com

Significance of Nα-Acetylation in Amino Acid Derivatives and Peptidesresearchgate.nethmdb.caacs.orgpeptide.comnih.govamerigoscientific.com

Nα-acetylation, the process of adding an acetyl group to the N-terminus (the alpha-amino group) of an amino acid or peptide, is a widespread and significant modification in biochemistry. researchgate.nethmdb.ca This modification can occur on free amino acids or as a co-translational or post-translational modification of proteins. acs.orgamerigoscientific.com

The significance of Nα-acetylation is multifaceted:

Protein Stability and Regulation In eukaryotes, a vast majority of proteins are acetylated at their N-terminus, a modification that can protect them from degradation. hmdb.canih.gov

Enzymatic and Metabolic Processes N-acetylated amino acids are involved in various metabolic pathways. researchgate.net For instance, they can be formed through the degradation of N-acetylated proteins or by the direct action of specific enzymes like N-acetyltransferases (NATs). researchgate.netlouisville.eduresearchgate.net

Cellular Signaling and Interactions N-acylation of proteins can be crucial for their localization within cellular membranes and for mediating protein-protein interactions. acs.org

Chemical Synthesis In peptide synthesis, protecting reactive functional groups in amino acid side chains is essential to prevent unwanted side reactions. peptide.com N-acetylation is a common strategy used in this context. nih.govacs.org

Overview of Research Trajectories for Nα-Acetyl-D-asparaginechemimpex.comresearchgate.netresearchgate.netnih.gov

Research involving Nα-Acetyl-D-asparagine has spanned several scientific domains, indicating its versatility as a research tool and a molecule of interest.

Key research trajectories include:

Neuroscience and Pharmacology As an amino acid derivative, Nα-Acetyl-D-asparagine has been utilized in neuroscience research, particularly in studies related to neurotransmitter systems. chemimpex.com There is also interest in its potential role as a building block in the development of pharmaceuticals. chemimpex.com

Metabolomics Untargeted metabolomics studies have identified N-Acetylasparagine in various biological contexts. For example, it was identified as a metabolite associated with the QTc interval in diabetic patients, suggesting a potential role in cardiovascular health that requires further investigation. researchgate.netnih.gov Another study observed changes in N-acetyl asparagine concentrations in infants transitioning to enteral feeding. researchgate.net

Biotechnology In the realm of biotechnology, this compound is used in cell culture media to support the growth of specific cell lines, which is essential for the production of biopharmaceuticals. chemimpex.com

Enzymology Research has explored the relationship between N-acetyltransferases, such as NAT1, and the production of N-acetylasparagine. louisville.eduresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamido-4-amino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFOXFJUNFFYMO-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314392
Record name N2-Acetyl-D-asparagine
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Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26117-27-1
Record name N2-Acetyl-D-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26117-27-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Acetyl-D-asparagine
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Record name N2-Acetyl-D-asparagine
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Record name N2-acetyl-D-asparagine
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Biosynthesis and Metabolic Pathways of Nα Acetyl D Asparagine

Enzymatic Synthesis of N-Acetyl Amino Acids

The enzymatic synthesis of N-acyl amino acids is a key biological process, offering a green alternative to chemical synthesis methods that often rely on harsh reagents. researchgate.netnih.gov This biotransformation can be catalyzed by a range of enzymes, primarily through two strategies: ATP-dependent and ATP-independent pathways. researchgate.netnih.gov ATP-dependent synthesis often involves acyl-adenylating enzymes that use the energy from ATP hydrolysis to form an acyl-adenylate intermediate, which then reacts with the amino acid. researchgate.netnih.gov In contrast, ATP-independent synthesis typically utilizes hydrolases like lipases or aminoacylases. researchgate.netnih.gov

N-acetyl amino acids can be formed through the direct acetylation of free amino acids by specific N-acetyltransferases or via the proteolytic degradation of larger N-acetylated proteins by hydrolases. hmdb.ca N-terminal acetylation is a widespread and highly conserved protein modification in eukaryotes, affecting a significant portion of all human and yeast proteins. hmdb.cawikipedia.org

N-Acetyltransferases (NATs) are a superfamily of enzymes that catalyze the transfer of an acetyl group from a donor molecule, most commonly acetyl-coenzyme A (acetyl-CoA), to an acceptor molecule. wikipedia.orgfrontiersin.org These cytosolic enzymes are found in most mammalian tissues and play a crucial role in Phase II metabolism, conjugating metabolites to facilitate their excretion. wikipedia.org

The catalytic mechanism of NATs is a double displacement reaction, often called a ping-pong bi-bi mechanism. wikipedia.orgfrontiersin.org This process involves two main steps:

Acetyl-CoA binds to the enzyme, leading to the acetylation of a conserved, active-site cysteine residue. wikipedia.orgfrontiersin.org

After the release of coenzyme A, the acetyl-acceptor substrate (the amino acid) binds to the acetylated enzyme, resulting in the formation of the N-acetylated product. wikipedia.orgfrontiersin.org

All functional NAT enzymes contain a catalytic triad (B1167595) of essential residues: cysteine, histidine, and asparagine. wikipedia.orgnih.gov The GCN5-related N-acetyltransferase (GNAT) superfamily is a vast group of enzymes found in all forms of life, responsible for acetylating a wide range of substrates, including proteins and small molecules. frontiersin.orgplos.orgnih.gov

Table 1: Key Enzyme Families in N-Acetylation
Enzyme FamilyAcetyl DonorGeneral FunctionCatalytic MechanismKey Residues
N-Acetyltransferases (NATs)Acetyl-CoATransfers acetyl group to arylamines and other small molecules. wikipedia.orgPing-pong bi-bi reaction. wikipedia.orgfrontiersin.orgCysteine, Histidine, Asparagine triad. wikipedia.orgnih.gov
GCN5-related N-Acetyltransferases (GNAT)Acyl-CoABroad substrate specificity, including protein N-termini and lysine (B10760008) residues. frontiersin.orgplos.orgnih.govConserved structural fold for acyl-CoA binding and transfer. plos.orgVaries, but includes a conserved fold. plos.org

While the acetylation of L-asparagine is documented, the specific enzymes responsible for the direct N-acetylation of D-asparagine are less characterized. Human arylamine N-acetyltransferase 1 (NAT1) has been identified as capable of N-acetylating L-asparagine, whereas NAT2 does not demonstrate this activity. researchgate.net

Research into D-amino acids has shown that certain GNAT-related enzymes can catalyze the formation of N-acetyl-D-amino acids, such as N-acetyl-D-phenylalanine and N-acetyl-D-tryptophan. frontiersin.orgnih.gov Furthermore, engineered metabolic pathways in bacteria have successfully produced various N-acetyl-D-amino acids by heterologously expressing racemase and N-acetyltransferase enzymes. nih.gov In some bacteria, N-acyl-D-asparagine motifs are assembled as part of a prodrug resistance mechanism, a process initiated by a non-ribosomal peptide synthetase (NRPS) rather than a typical NAT. nih.gov

The acetylation of asparagine is not limited to its residue within a protein chain; free asparagine can also undergo this modification. hmdb.ca N-Acetylasparagine can be biosynthesized directly from L-asparagine and acetyl-CoA, a reaction catalyzed by enzymes such as NAT1. hmdb.caresearchgate.net This process is distinct from the co-translational acetylation of proteins and represents a post-translational or separate metabolic pathway for modifying free amino acids.

Role of N-Acetyltransferases (NATs) in N-Acetylation

Precursors and Substrates in Nα-Acetyl-D-asparagine Biosynthesis

The biosynthesis of Nα-Acetyl-D-asparagine requires two primary precursor molecules.

Table 2: Precursors for Nα-Acetyl-D-asparagine Biosynthesis
PrecursorRoleOrigin
D-AsparagineAcetyl group acceptorCan be formed from L-asparagine via racemase activity. nih.gov L-Asparagine is synthesized from aspartate. wikipedia.org
Acetyl-Coenzyme A (Acetyl-CoA)Acetyl group donorA central metabolite derived from various pathways, including glycolysis and fatty acid oxidation. wikipedia.orgcaymanchem.com

The foundational amino acid, asparagine, is synthesized from aspartate, which in turn is typically formed from the transamination of oxaloacetate, a key intermediate in the citric acid cycle. wikipedia.org The acetyl group is provided by acetyl-CoA, a central hub in cellular metabolism. wikipedia.orgcaymanchem.com For the D-isomer, an additional enzymatic step involving a racemase would be required to convert the naturally more abundant L-asparagine to D-asparagine prior to acetylation. nih.gov

Catabolism and Degradation Pathways of Nα-Acetyl-D-asparagine

The breakdown, or catabolism, of N-acetylated amino acids is a hydrolytic process that reverses their synthesis, yielding the original amino acid and an acyl group. frontiersin.org This degradation is crucial for maintaining cellular concentrations of these molecules and recycling their components. frontiersin.org The enzymes responsible for this hydrolysis exhibit significant specificity.

The enzymatic hydrolysis of the amide bond in N-acetyl amino acids is carried out by several types of enzymes, including acylases and amidohydrolases. nih.govfrontiersin.orgharvard.edu These enzymes are often stereospecific. For instance, Acylase I, which is commercially sourced from porcine kidney or Aspergillus fungus, demonstrates nearly absolute enantioselectivity for hydrolyzing N-acyl-L-amino acids and is largely inactive towards their D-isomer counterparts. harvard.edu

Conversely, specific enzymes exist for the hydrolysis of N-acyl-D-amino acids. In certain bacteria, dedicated D-amino peptidases are part of a resistance mechanism where they hydrolyze N-acyl-D-asparagine prodrug motifs to activate toxins in the periplasm. nih.gov In vertebrates, the enzyme aspartoacylase (ASPA) hydrolyzes N-acetyl-L-aspartic acid to L-aspartate and acetate (B1210297) in the brain. caymanchem.com The degradation of Nα-Acetyl-D-asparagine would thus likely depend on specific D-aminoacylases or peptidases capable of recognizing and cleaving the N-acyl-D-asparagine linkage.

Table 3: Enzymes Involved in the Catabolism of N-Acetyl Amino Acids
Enzyme/ClassSubstrate SpecificityProductsCellular Location/Source
Acylase IN-acyl-L-amino acids (broad range). harvard.eduL-amino acid + Acyl group. harvard.eduPorcine kidney, Aspergillus species. harvard.edu
D-amino peptidase (bacterial)N-acyl-D-asparagine motifs. nih.govD-asparagine + Acyl group. nih.govBacterial periplasm. nih.gov
AmidohydrolasesN-acyl-L-amino acids. frontiersin.orgL-amino acid + Acyl group. frontiersin.orgBrain tissue. frontiersin.org
Aspartoacylase (ASPA)N-acetyl-L-aspartic acid. caymanchem.comL-aspartate + Acetate. caymanchem.comOligodendrocytes (brain). caymanchem.com
N-acylpeptide hydrolaseN-acetylated peptides. hmdb.caN-acetylated amino acids + Peptides. hmdb.caGeneral. hmdb.ca

N-Acylamino Acid Releasing Enzymes

N-Acylamino Acid Releasing Enzymes (AAREs), also known as acylpeptide hydrolases, are a class of enzymes that play a crucial role in the turnover of N-terminally acetylated peptides. oup.comusbio.net These enzymes exhibit exopeptidase activity, cleaving the N-terminal acetylated amino acid from small peptides. oup.comwiley.com This process is vital for the degradation of proteins that have undergone N-terminal acetylation, a common post-translational modification in eukaryotes.

AAREs have been purified and characterized from various sources, including rat brain. wiley.com Studies have shown that these enzymes can hydrolyze a range of N-acetylated dipeptides and tripeptides but are generally inactive against larger polypeptides. wiley.com This specificity suggests a role in the final stages of protein degradation, processing small acetylated peptide fragments generated by endopeptidases. The acetyl amino acid released by AARE is then further metabolized to acetate and a free amino acid by an aminoacylase (B1246476). usbio.net

While direct evidence for the specific action of AAREs on Nα-Acetyl-D-asparagine is not extensively detailed in the available literature, their known function in cleaving N-acetylated amino acids from peptides provides a strong basis for their involvement in its metabolism. It is plausible that Nα-Acetyl-D-asparagine could be released from the N-terminus of peptides through the action of these enzymes.

Role of Aspartoacylase (ASPA) in N-Acetylaspartate Metabolism

Aspartoacylase (ASPA) is a key enzyme in the metabolism of N-acetylated aspartate derivatives, primarily N-acetyl-L-aspartate (NAA). wikipedia.orgacs.org ASPA is a zinc-dependent hydrolase that catalyzes the deacetylation of NAA to produce L-aspartate and acetate. wikipedia.orgwikipathways.org This reaction is particularly prominent in the brain, where NAA is one of the most abundant metabolites. nih.gov

The acetate generated from NAA hydrolysis by ASPA is a significant precursor for the synthesis of myelin lipids in oligodendrocytes, the cells responsible for myelinating axons in the central nervous system. nih.govfrontiersin.org The aspartate can be utilized for various metabolic purposes, including energy production and neurotransmitter synthesis. nih.gov

Deficiency in ASPA activity, due to mutations in the ASPA gene, leads to the rare and severe neurodegenerative disorder known as Canavan disease. wikipedia.orgresearchgate.net This disease is characterized by a massive accumulation of NAA in the brain, leading to spongy degeneration of the white matter. nih.govresearchgate.net

While the primary substrate of ASPA is N-acetyl-L-aspartate, its potential activity on the D-isoform, Nα-Acetyl-D-asparagine, is an area that requires further investigation. The structural similarities between the molecules suggest a possibility of interaction, although the specificity of ASPA for the L-conformation of aspartate is a critical factor.

Interconnections with Broader Amino Acid and Central Metabolic Pathways

The metabolism of Nα-Acetyl-D-asparagine is not an isolated pathway but is integrated with the larger network of cellular metabolism, influencing and being influenced by amino acid and central energy-producing pathways.

Relationship with Aspartate and Asparagine Metabolism

The core components of Nα-Acetyl-D-asparagine, aspartate and asparagine, are central players in amino acid metabolism. Aspartate is a non-essential amino acid that can be synthesized from the tricarboxylic acid (TCA) cycle intermediate oxaloacetate through transamination. mdpi.comwikipedia.org It serves as a precursor for the synthesis of other amino acids, nucleotides, and the urea (B33335) cycle. mdpi.com

Asparagine is synthesized from aspartate in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS). mdpi.comnih.gov This reaction uses glutamine as a nitrogen donor. nih.gov Conversely, asparagine can be hydrolyzed back to aspartate and ammonia (B1221849) by the enzyme asparaginase. nih.gov

The deacetylation of Nα-Acetyl-D-asparagine would yield D-asparagine and acetate. D-asparagine can potentially be converted to D-aspartate, which has known roles in neurodevelopment and endocrine regulation. mdpi.com The metabolic fate of D-amino acids in mammals is an area of ongoing research.

Influence on TCA Cycle Intermediates

The metabolism of Nα-Acetyl-D-asparagine is linked to the Tricarboxylic Acid (TCA) cycle, the central hub of cellular energy metabolism. The aspartate backbone of the molecule is directly derived from the TCA cycle intermediate oxaloacetate. wikipedia.org

Following the potential deacetylation and deamidation of Nα-Acetyl-D-asparagine to aspartate, this aspartate can be converted back to oxaloacetate, thus replenishing the pool of TCA cycle intermediates (anaplerosis). nih.gov This connection highlights a potential role for Nα-Acetyl-D-asparagine metabolism in maintaining the integrity and function of the TCA cycle, which is crucial for ATP production. wikipedia.org Furthermore, the acetate released upon deacetylation can be converted to acetyl-CoA, the primary fuel for the TCA cycle. frontiersin.orgwikipedia.org

Disruptions in the TCA cycle have been shown to impact amino acid metabolism, including that of aspartate and asparagine, underscoring the bidirectional relationship between these pathways. elifesciences.org

Integration into Cellular Nitrogen Balance

The breakdown of Nα-Acetyl-D-asparagine would release ammonia upon the deamidation of the resulting D-asparagine. This ammonia can be recycled for the synthesis of other nitrogen-containing compounds or, if in excess, detoxified through the urea cycle. nih.gov Therefore, the metabolic flux through the Nα-Acetyl-D-asparagine pathway can contribute to the dynamic regulation of the cellular nitrogen pool. Maintaining a positive nitrogen balance is essential for cell growth and proliferation, as amino acids are the building blocks of proteins and other vital macromolecules. nih.gov

Biological Roles and Physiological Functions of Nα Acetyl D Asparagine

Role as a Metabolite or Intermediate in Biochemical Pathways

Nα-Acetyl-D-asparagine functions as a derivative of the amino acid D-asparagine. neurology.org As such, it is recognized as a participant in metabolic pathways, where it may influence nitrogen metabolism and ammonia (B1221849) detoxification processes. neurology.org The presence of the acetyl group can alter its chemical properties and reactivity with enzymes involved in these pathways. neurology.org

In scientific applications, it serves as a substrate in various enzymatic reactions and is used as an intermediate for the synthesis of other bioactive compounds and complex organic molecules. neurology.orgmdpi.com Its precursor, D-asparagine, is a non-essential amino acid biosynthesized from aspartic acid and ammonia and is involved in the metabolic control of cell functions within nerve and brain tissue. scielo.brfrontiersin.org The degradation of D-amino acids, such as D-aspartate, is primarily handled by specific enzymes like D-aspartate oxidase (DDO), which is not known to catabolize the L-isomers. wikipedia.org

Impact on Protein Synthesis and Cellular Signaling

Nα-Acetyl-D-asparagine is noted for its potential to enhance or participate in protein synthesis and cellular signaling. neurology.orgmdpi.com The acetylation of amino acids is a fundamental biological process. N-terminal acetylation, the attachment of an acetyl group to the alpha-amino group of a protein's first amino acid, is a widespread and conserved post-translational modification in eukaryotes. pnas.org This modification can play a crucial role in protein stability, function, and structure. pnas.org While L-asparagine is a proteinogenic amino acid directly incorporated into proteins, the role of Nα-Acetyl-D-asparagine is likely more indirect, potentially as a signaling molecule or metabolic byproduct. researchgate.net

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a critical cellular sensor of amino acid availability that controls cell growth, metabolism, and autophagy. mdpi.commdpi.com Extensive research has demonstrated that several amino acids, including the L-isomers of asparagine and glutamine, potently activate mTORC1. mdpi.commdpi.com Specifically, L-asparagine and L-glutamine have been shown to activate mTORC1 through a distinct pathway that is independent of the Rag GTPases but requires the Arf1 GTPase. mdpi.commdpi.com

However, this activation appears to be stereospecific. A study investigating the role of asparagine in promoting thermogenesis—a process involving mTORC1 activation—found that while L-asparagine supplementation enhanced the expression of the thermogenic gene UCP1, the non-proteinogenic D-asparagine did not produce the same effect when used as a control. This suggests that Nα-Acetyl-D-asparagine or its precursor D-asparagine may not engage the mTORC1 signaling pathway in the same manner as their L-isomers.

Research Findings on mTORC1 Activation by Asparagine Isomers

CompoundEffect on mTORC1 PathwayKey FindingsReference
L-Asparagine ActivatorSignals to mTORC1 through an Arf1-dependent, Rag GTPase-independent mechanism. mdpi.commdpi.com
Promotes thermogenesis and glycolysis in adipose tissues via mTORC1.
D-Asparagine No significant activation observedDid not enhance the expression of UCP1, a downstream target of mTORC1, in a study on brown fat cells.

Neurobiological and Neuromodulatory Functions

Nα-Acetyl-D-asparagine is utilized in neurobiological research to investigate its effects on the nervous system. mdpi.com While direct studies on the acetylated D-form are not abundant, the well-documented neurobiological roles of its precursor, D-aspartic acid, provide a strong basis for its potential functions. D-aspartic acid is an endogenous amino acid found in the neuroendocrine systems of mammals and is known to play significant roles in brain development and function. nih.govwikipedia.org

Nα-Acetyl-D-asparagine is employed in studies focused on neurotransmitter systems and synaptic transmission, particularly in relation to aspartate function. mdpi.com Its precursor, D-aspartic acid, acts as a neurotransmitter and is an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key glutamate (B1630785) receptor involved in synaptic plasticity. wikipedia.org D-aspartate is found concentrated in synaptic vesicles in terminal axons, supporting its role as an endogenous neurotransmitter. The process of synaptic transmission involves the synthesis, storage, and release of such neurotransmitters, which then bind to postsynaptic receptors to pass a signal to the next neuron.

The compound is used in pharmacological studies to explore its effects on cognitive functions. mdpi.com This area of research is informed by strong evidence linking its precursor, D-aspartic acid, to cognition. Studies have shown that D-aspartic acid is involved in modulating learning and memory. For instance, oral administration of D-aspartate in rats was found to improve performance in the Morris water maze, a task used to assess spatial learning and memory. This effect was correlated with increased levels of D-aspartate in the hippocampus, a brain region critical for these functions.

N-Acetylaspartylglutamate (NAAG) is the most abundant peptide neurotransmitter in the mammalian central nervous system. The established biochemical pathway for NAAG synthesis involves the condensation of N-acetyl-L-aspartate (NAA) and L-glutamate, a reaction catalyzed by NAAG synthetase. mdpi.com NAA, in turn, is synthesized from L-aspartate and acetyl-CoA in neuronal mitochondria. neurology.orgmdpi.com

Therefore, NAAG is a direct metabolic derivative of N-acetyl-L-aspartate, the L-isomer of N-acetylated aspartic acid. neurology.orgmdpi.com The subsequent breakdown of NAAG is carried out by enzymes called glutamate carboxypeptidases, which hydrolyze it back into NAA and glutamate. neurology.orgmdpi.com The scientific literature to date describes this metabolic cycle as being specific to the L-isomers of these compounds, and a direct metabolic relationship between Nα-Acetyl-D-asparagine and NAAG has not been established.

Axon-Glial Signaling

N-acetylaspartate (NAA) is implicated as a key molecule in the communication between neurons and glial cells, a process essential for the maintenance and function of the nervous system. nih.govnih.govnih.gov Its role appears to be part of a complex metabolic relationship involving multiple cell types, primarily neurons, oligodendrocytes, and astrocytes. nih.gov The synthesis of NAA occurs predominantly in neurons, while its breakdown is compartmentalized within glial cells, suggesting a system of intercellular transfer and signaling. nih.govnih.govfrontiersin.org

One of the primary ways NAA participates in axon-glial signaling is by serving as a direct precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG). nih.govnih.govneurology.org NAAG is the most abundant neuropeptide in the human brain and functions as a neurotransmitter and neuromodulator. nih.govneurology.org It is released from neurons and acts on specific receptors located on glial cells, particularly astrocytes. nih.govneurology.org Research indicates that NAAG modulates glutamatergic transmission, which is a fundamental signaling pathway in the brain. neurology.org The catabolism of these molecules follows a specific tricellular sequence:

NAA is synthesized in neurons. nih.gov

Neurons use NAA and L-glutamate to produce NAAG. nih.gov

NAAG is released and interacts with astrocytes, which hydrolyze it back into NAA and L-glutamate. nih.govnih.gov

NAA is then taken up by oligodendrocytes, where it is further broken down. nih.gov

This specific pathway, where a neuronal product (NAAG) is targeted to astrocytes and its breakdown product (NAA) is targeted to oligodendrocytes, strongly suggests that NAA and NAAG are key components of a sophisticated cell-specific signaling system within the brain. nih.gov Further evidence from studies on the crayfish medial giant nerve fiber suggests that NAAG is a likely mediator of axon-to-glia signaling, causing hyperpolarization of glial cells by acting on metabotropic glutamate receptors. nih.gov In these studies, NAA itself did not directly affect the glial cell membrane potential, reinforcing its role as a precursor and metabolic transfer molecule rather than a direct signaling agent in this context. nih.gov

Osmoregulation in Neuronal Cells

A significant proposed function of N-acetylaspartate is its role as a neuronal osmolyte, contributing to the maintenance of fluid balance within the brain. nih.govnih.govwikipedia.orgfrontiersin.org This hypothesis stems from the fact that NAA is one of the most highly concentrated organic molecules in the central nervous system, with levels that can reach 10 mM or more. frontiersin.orgnih.gov Organic osmolytes are crucial for regulating cell volume, particularly in the brain, where swelling can have severe consequences due to the confines of the skull. nih.govresearchgate.net

The "molecular water pump" theory posits that NAA, due to its high concentration and anionic nature, helps to control water distribution and remove excess water from neurons. pnas.orgjci.orgcitizendium.org Several lines of evidence support this role:

NAA is listed among the primary osmolytic compounds in the brain, alongside myo-inositol, glutamate, glutamine, and creatine (B1669601). nih.govnih.gov

Studies have shown that NAA levels can change in response to osmotic stress. For instance, tissue NAA content was observed to decrease during hyponatremia (low sodium concentration in the blood, leading to cell swelling), and hypotonic solutions were found to increase NAA levels in brain microdialysis studies. gu.se

The level of NAA is known to decrease drastically under various neurological conditions, which may be related to disruptions in fluid balance. nih.govnih.gov

Myelin Synthesis and Lipid Metabolism in Oligodendrocytes

One of the most well-established functions of N-acetylaspartate is its critical role in the synthesis of myelin by oligodendrocytes. nih.govnih.gov Myelin is the lipid-rich sheath that insulates axons, enabling rapid nerve impulse conduction and providing metabolic support to neurons. researchgate.net The involvement of NAA in this process represents a classic example of metabolic coupling between neurons and glial cells. nih.govpnas.org

The biochemical pathway is well-defined:

Neuronal Synthesis and Transport : NAA is synthesized from aspartate and acetyl-coenzyme A (acetyl-CoA) within neuronal mitochondria. nih.govpnas.org It is then transported out of the neuron and transferred to adjacent oligodendrocytes, particularly at axo-glial contact points along the myelin sheath. frontiersin.orgneurology.org

Oligodendroglial Catabolism : Inside the oligodendrocyte cytoplasm, the enzyme aspartoacylase (ASPA) hydrolyzes NAA, cleaving it into two components: L-aspartate and acetate (B1210297). nih.govnih.govnih.govresearchgate.net

Acetate for Lipid Synthesis : The liberated acetate is the key contributor to myelination. It is activated by conversion to acetyl-CoA, which is a fundamental precursor for the synthesis of fatty acids and steroids. nih.govfrontiersin.orgneurology.orgnih.gov These lipids are the essential building blocks of the myelin sheath. nih.govnih.govresearchgate.net

Compelling evidence for this function comes from the study of Canavan disease, a fatal genetic leukodystrophy. nih.govmetabolicsupportuk.org This neurodegenerative disorder is caused by mutations in the gene for ASPA, leading to a deficiency of the enzyme. nih.govnih.govnih.gov The consequences are a toxic accumulation of NAA and a failure of proper myelin formation due to the inability to produce acetate from NAA. pnas.orgnih.gov Studies in mouse models of Canavan disease, which lack the ASPA enzyme, have directly shown significant reductions in both brain acetate levels and the synthesis of multiple classes of myelin-associated lipids. pnas.org Research indicates that NAA provides a substantial portion, estimated at about one-third, of the acetyl groups required for myelin lipid synthesis during postnatal brain development. frontiersin.org

Recent findings also suggest that NAA's influence extends to the epigenetic regulation of myelin-related genes in oligodendrocytes. nih.gov Studies have shown that treating cultured oligodendrocytes with NAA can alter the methylation patterns of histones—proteins that package DNA—specifically increasing levels of α-ketoglutarate, which regulates histone demethylase activity. nih.govresearchgate.net This epigenetic signaling was associated with the increased expression of genes involved in the synthesis of critical myelin lipids like sulfatide and sphingomyelin (B164518). nih.govresearchgate.net

Interactive Data Tables

Below are data tables summarizing key research findings related to the roles of Nα-Acetyl-D-asparagine.

Table 1: Summary of Research Findings on NAA's Role in Myelin Synthesis

Research Area Model/System Key Findings Implication Reference(s)
Genetic Disorders Canavan Disease (human patients and ASPA knockout mice) Deficiency in ASPA enzyme leads to NAA accumulation, reduced brain acetate, and defective myelin synthesis. Demonstrates ASPA-mediated breakdown of NAA is essential for providing acetate for myelination. pnas.orgnih.gov
Metabolic Contribution Rat Brain Development In vivo studies show NAA-derived acetate contributes ~1/3 of the acetyl-CoA for myelin lipid synthesis. Highlights NAA as a major source of carbon for building the myelin sheath during development. frontiersin.org
Oligodendrocyte Differentiation Oligodendroglial cell line (Oli-neuM) Lowering NAA concentrations stimulates oligodendrocyte differentiation and expression of myelin proteins. Suggests NAA levels can regulate the process of remyelination after injury. nih.govmdpi.com

| Epigenetic Regulation | Primary Oligodendrocyte Cultures | NAA treatment alters histone H3 methylation and increases expression of genes for sphingomyelin and sulfatide synthesis. | Shows NAA acts as a signaling molecule that can influence gene expression in oligodendrocytes to support myelination. | nih.govresearchgate.net |

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation / Synonym
Nα-Acetyl-D-asparagine N-acetyl-L-aspartate, N-acetylaspartate, NAA
N-acetylaspartylglutamate NAAG
Acetyl-Coenzyme A Acetyl-CoA
Aspartate L-aspartate
Glutamate L-glutamate
Myo-inositol -
Creatine -
Glutamine -
Acetate -
α-ketoglutarate -
Sulfatide -

Clinical Significance and Pathological Implications

Nα-Acetyl-D-asparagine in Inborn Errors of Metabolism

Inborn errors of metabolism are genetic disorders that result in defects in the body's ability to metabolize certain substances. Nα-Acetyl-D-asparagine has been identified as a key molecule in understanding the pathophysiology of two such disorders: Aminoacylase (B1246476) I Deficiency and Asparagine Synthetase Deficiency.

Aminoacylase I Deficiency (ACY1D)

Aminoacylase I Deficiency (ACY1D) is a rare, autosomal recessive metabolic disorder caused by mutations in the ACY1 gene. medlineplus.govrcpch.ac.uk This gene provides instructions for making the enzyme aminoacylase 1, which plays a crucial role in the breakdown of proteins. medlineplus.gov Specifically, it removes an acetyl group from certain amino acids, allowing them to be recycled and used to build other proteins. medlineplus.gov When the ACY1 enzyme is deficient or non-functional, a variety of N-acetylated amino acids, including Nα-Acetyl-D-asparagine, accumulate in the body. medlineplus.govmedlineplus.gov

A hallmark of ACY1D is the significantly increased excretion of various N-acetylated amino acids in the urine. medlineplus.govmedlineplus.gov This is a direct consequence of the deficient aminoacylase 1 enzyme, which is responsible for hydrolyzing these compounds. medlineplus.gov The accumulation of these N-acetylated amino acids, including N-acetylalanine, N-acetylglutamate, N-acetylmethionine, and N-acetylglycine, is a key diagnostic marker for the condition. rcpch.ac.ukmuni.cz In fact, the first reported case of ACY1D showed high amounts of N-acetylated derivatives of serine, glutamic acid, alanine, methionine, and glycine, with smaller amounts of threonine, leucine, valine, and isoleucine derivatives in the urine. nih.gov NMR spectroscopy also confirmed the presence of N-acetylglutamine and N-acetylasparagine. nih.gov

The diagnosis of ACY1D is typically made through gas chromatography-mass spectrometry (GC-MS) or tandem-MS analysis of urinary organic acids, which reveals the characteristic profile of elevated N-acetylated amino acids. orpha.net This biochemical finding is often what prompts further investigation and genetic testing to confirm the diagnosis. rcpch.ac.uk

Table 1: N-Acetyl Amino Acids Excreted in ACY1D

N-Acetyl Amino AcidCommonly Detected
N-acetyl-alanineYes
N-acetyl-glycineYes
N-acetyl-methionineYes
N-acetyl-glutamateYes
N-acetyl-valineYes
N-acetyl-leucineYes
N-acetyl-isoleucineYes
N-acetyl-serineYes
N-acetyl-threonineYes
N-acetylasparagineYes
N-acetylglutamineYes
N-acetyltyrosineYes

This table is based on data from multiple sources. rcpch.ac.ukmuni.cznih.govorpha.net

While the primary biochemical feature of ACY1D is the increased excretion of N-acetyl amino acids, the clinical presentation can be quite varied, often involving neurological symptoms. medlineplus.govmedlineplus.gov The severity and pattern of these manifestations differ widely among affected individuals. medlineplus.govmedlineplus.gov Some individuals with ACY1D may experience delayed psychomotor development, movement problems, reduced muscle tone (hypotonia), and seizures. medlineplus.govrcpch.ac.ukmedlineplus.gov Mild intellectual disability has also been reported. medlineplus.govmedlineplus.gov

However, it is important to note that a causal relationship between the biochemical abnormalities and the clinical phenotype is not always clear, and some individuals with ACY1D may not exhibit any related health problems. medlineplus.govmedlineplus.govorpha.net The neurological symptoms are thought to potentially arise from the toxic accumulation of N-acetylated amino acids in the brain or from the prevention of the metabolic conversion of these amino acids for other biological processes. preventiongenetics.com The clinical course of ACY1D is not fully understood due to the small number of diagnosed cases. orpha.net

Table 2: Neurological Manifestations in ACY1D

Neurological ManifestationReported in Patients
Delayed Psychomotor DevelopmentYes
SeizuresYes
Muscular HypotoniaYes
Movement ProblemsYes
Mild Intellectual DisabilityYes
Speech DelayYes
Autism-like FeaturesYes

This table is based on data from multiple sources. medlineplus.govrcpch.ac.ukmedlineplus.govmuni.czmedlink.com

Increased Urinary Excretion of N-Acetyl Amino Acids

Asparagine Synthetase Deficiency (ASNSD)

Asparagine Synthetase Deficiency (ASNSD) is a severe, rare autosomal recessive neurological disorder caused by mutations in the ASNS gene. medlineplus.govmetabolicsupportuk.org This gene provides the instructions for producing the enzyme asparagine synthetase, which is responsible for synthesizing the amino acid asparagine from aspartic acid and glutamine. medlineplus.govmetabolicsupportuk.org Asparagine is crucial for normal brain development and function. medlineplus.govmetabolicsupportuk.org A deficiency in this enzyme leads to a shortage of asparagine in the brain, resulting in a range of severe neurological problems that typically present shortly after birth. medlineplus.govnih.gov

A key biochemical hallmark of ASNSD is a significantly low level of asparagine in the cerebrospinal fluid (CSF). nih.gov This finding is a critical diagnostic indicator that can help differentiate ASNSD from other disorders with similar clinical presentations. nih.gov While plasma asparagine levels can also be low in about half of affected individuals, CSF asparagine levels are considered a more sensitive and reliable marker for the diagnosis. nih.gov Other standard metabolic tests, such as plasma acylcarnitine profile, urine organic acids, creatine (B1669601) kinase levels, and ammonia (B1221849) levels, are typically unremarkable in individuals with ASNSD. nih.govnih.gov

Metabolomic studies on cells derived from ASNSD patients have shown that asparagine deprivation leads to widespread metabolic disruptions, including significant decreases in TCA cycle intermediates and anaplerotic substrates. researchgate.netmdpi.com These findings underscore the critical role of asparagine in cellular metabolism.

The neurological phenotype of ASNSD is severe and progressive. medlineplus.govnih.gov Most affected individuals are born with an unusually small head size (microcephaly), which worsens over time due to the progressive loss of brain tissue (brain atrophy). medlineplus.govmedlineplus.gov This is often accompanied by a simplified gyral pattern in the brain. nih.govnih.gov

Infants with ASNSD typically exhibit severe developmental delay, failing to achieve milestones such as sitting, crawling, or walking, and they are unable to communicate verbally or nonverbally. medlineplus.govnih.gov Other common neurological features include:

Seizures: Recurrent seizures (epilepsy) are a common and often difficult-to-control feature of ASNSD. medlineplus.govmedlineplus.gov The types of seizures can vary and may include generalized tonic-clonic, myoclonic, or tonic seizures. medlineplus.gov

Movement Disorders: Affected individuals often have weak muscle tone (hypotonia) that progresses to muscle stiffness (spasticity), uncontrolled movements, and eventually paralysis of the arms and legs (spastic quadriplegia). medlineplus.govnih.gov

Other Neurological Signs: An exaggerated startle reaction (hyperekplexia) and cortical blindness due to impairment of the visual processing center in the brain can also occur. medlineplus.govmedlineplus.gov

The prognosis for individuals with ASNSD is generally poor, with most not surviving past childhood. medlineplus.govmedlineplus.gov

Table 3: Neurological Phenotypes in ASNSD

Neurological PhenotypeDescription
Congenital MicrocephalyUnusually small head size at birth. medlineplus.govmedlineplus.gov
Progressive Brain AtrophyWorsening loss of brain tissue over time. medlineplus.govmedlineplus.gov
Severe Developmental DelayFailure to achieve mental and motor skill milestones. medlineplus.govnih.gov
Intractable SeizuresRecurrent and difficult-to-control seizures. medlineplus.govmedlineplus.gov
Spastic QuadriplegiaProgressive muscle stiffness and paralysis of all four limbs. medlineplus.govnih.gov
Axial HypotoniaWeak muscle tone in the trunk. nih.gov
Cortical BlindnessBlindness due to brain impairment. medlineplus.govmedlineplus.gov
HyperekplexiaExaggerated startle reaction. medlineplus.govmedlineplus.gov

A Review of Nα-Acetyl-D-asparagine: Current State of Scientific Knowledge

A comprehensive review of existing scientific literature reveals a significant lack of specific research on the chemical compound Nα-Acetyl-D-asparagine and its direct clinical or pathological implications. The vast majority of available data pertains to its far more extensively studied L-isomer, N-acetyl-L-aspartate (NAA), or related molecules such as D-aspartate and N-acetylaspartylglutamate (NAAG).

The user's request for an article focusing solely on Nα-Acetyl-D-asparagine, structured around specific clinical implications, cannot be fulfilled with scientific accuracy at this time. Research into the biological role of this specific D-amino acid derivative is not present in the current body of scientific publications.

The Distinction Between Nα-Acetyl-D-asparagine and N-acetyl-L-aspartate (NAA)

It is crucial to distinguish between these two molecules. They are stereoisomers, meaning they have the same chemical formula but a different three-dimensional arrangement of atoms. This structural difference is critical in biology, as enzymes and receptors are highly specific.

N-acetyl-L-aspartate (NAA) is one of the most abundant metabolites in the central nervous system. biocrates.com It is widely used as a non-invasive marker of neuronal health and viability through magnetic resonance spectroscopy (MRS). biocrates.comnih.gov Reductions in NAA levels are well-documented in a wide range of neurological conditions, including:

Neurodegenerative Diseases: Lower NAA levels are observed in Alzheimer's disease, Parkinson's disease with dementia, and Huntington's disease, often correlating with neuronal loss. biocrates.comnih.gov

Acute Brain Injury and Stroke: A drop in NAA is a marker of neuronal injury following traumatic brain injury (TBI) and stroke. nih.govnih.gov

Epilepsy: Reduced NAA concentrations have been detected in epileptic foci, suggesting neuronal damage or dysfunction. nih.govnih.govnih.gov

Psychiatric Disorders: Altered NAA levels, particularly in the prefrontal cortex, have been linked to schizophrenia. nih.govfrontiersin.org

Cancer: The NAA pathway has been implicated in promoting tumor growth in certain cancers, such as ovarian cancer. nih.govembopress.org

Nα-Acetyl-D-asparagine: In stark contrast, there is no available research detailing a similar biological role for the D-isomer. Searches of scientific databases yield product listings from chemical suppliers or incidental mentions in patent documents without any accompanying data on its function or clinical relevance. google.com

Related D-Amino Acids and Their Roles

While information on Nα-Acetyl-D-asparagine is absent, research does exist for other D-amino acids in the nervous system. For instance, D-aspartate (the non-acetylated form) is known to be an endogenous neurotransmitter that plays a role in brain development and modulates N-methyl-D-aspartate (NMDA) receptors. frontiersin.org Dysregulation of D-aspartate metabolism has been investigated in the context of schizophrenia, based on the hypothesis of NMDA receptor hypofunction in the disorder. frontiersin.org

Furthermore, the dipeptide N-acetylaspartylglutamate (NAAG) , for which NAA is a precursor, is the most abundant peptide neurotransmitter in the brain. mdpi.com It modulates glutamate (B1630785) release and has been implicated in various conditions, including schizophrenia, neurodegenerative diseases, and traumatic brain injury. mdpi.com

Based on a thorough review of published scientific literature, it is not possible to construct an article on the clinical significance and pathological implications of Nα-Acetyl-D-asparagine as outlined. The compound is not a known subject of research in neurology or oncology. The extensive research that exists for the specified disease areas concerns the L-isomer, N-acetyl-L-aspartate (NAA), a distinct chemical entity whose discussion was explicitly excluded from this report. Further research is required to determine if Nα-Acetyl-D-asparagine has any biological role.

Biochemical Hallmarks (e.g., low CSF and plasma asparagine)

Nα-Acetyl-D-asparagine in Cancer Biology

Asparagine Availability and Tumor Progression

The availability of the non-essential amino acid asparagine is a critical factor in the progression and metastasis of various cancers. nih.gov While normal cells can typically synthesize sufficient asparagine, many tumor cells exhibit an increased demand for this amino acid to support their rapid proliferation and growth. nih.govelifesciences.org

Initial research highlighted that providing an external supply of asparagine can help tumor cells survive when glutamine, another key nutrient, is scarce in the tumor microenvironment. nih.gov This finding established a foundational basis for targeting asparagine bioavailability as a therapeutic strategy.

Recent studies have further elucidated this dependency. In a murine model of breast cancer, asparagine bioavailability was shown to be a potent regulator of metastatic potential. nih.govunclineberger.orgcam.ac.uk Limiting asparagine through dietary restriction or treatment with L-asparaginase (an enzyme that degrades asparagine) significantly reduced the spread of cancer to the lungs without impacting the growth of the primary tumor. nih.govunclineberger.org Conversely, increasing dietary asparagine promoted metastatic progression. unclineberger.orgcam.ac.uk This suggests that the availability of asparagine in the bloodstream and at secondary sites is a crucial gating step for metastasis. unclineberger.org The invasive potential of cancer cells in vitro has also been correlated with asparagine availability, which appears to influence proteins that drive the epithelial-to-mesenchymal transition (EMT), a key process in cancer cell migration and invasion. unclineberger.orgcam.ac.uk

Role of Asparagine Synthetase (ASNS) in Cancer

Asparagine Synthetase (ASNS) is the enzyme responsible for the de novo synthesis of asparagine from aspartate and glutamine. nih.govnih.gov Its expression and activity level in cancer cells are pivotal, often determining whether a tumor is dependent on external asparagine or is self-sufficient. The role of ASNS is highly variable and tumor-specific, leading to different clinical implications. nih.govnih.gov

Low ASNS Expression: A lack of ASNS expression is a defining characteristic of certain cancers, most notably Acute Lymphoblastic Leukemia (ALL). nih.govnih.gov This deficiency renders the cancer cells auxotrophic, meaning they are unable to produce their own asparagine and are entirely dependent on uptake from the bloodstream for survival. nih.govnih.govmdpi.com This metabolic vulnerability is the rationale behind L-asparaginase therapy, which depletes circulating asparagine and starves the leukemic cells. nih.govwikipedia.org Low ASNS expression, often caused by promoter hypermethylation, is also observed in other hematological cancers and a subset of solid tumors, including some gastric, liver, pancreatic, bladder, and prostate cancers, suggesting they may also be sensitive to asparagine depletion. nih.govmdpi.comfrontiersin.orgaacrjournals.orgaacrjournals.org

High ASNS Expression: In contrast, many solid tumors overexpress ASNS. nih.govnih.gov This upregulation is often driven by cellular stress responses and oncogenic signaling pathways, such as KRAS and PI3K-AKT. nih.govmdpi.com High ASNS expression is linked to several pro-tumorigenic behaviors:

Proliferation and Growth: By ensuring a steady supply of asparagine, high ASNS levels can support the rapid growth of cancer cells, including those in lung cancer, melanoma, and sarcoma. elifesciences.orgnih.gov

Chemoresistance: Overexpression of ASNS has been associated with resistance to certain chemotherapies, particularly platinum-based drugs. nih.govspandidos-publications.com

Metastatic Behavior: In breast cancer, high ASNS expression in the primary tumor is strongly correlated with a higher risk of later metastatic relapse. unclineberger.orgcam.ac.uk In lung cancer, ASNS may regulate metastasis by stabilizing the β-catenin complex. atlasgeneticsoncology.org

This dual role of ASNS presents it as both a therapeutic target (in ASNS-low cancers) and a marker of aggressive disease and chemoresistance (in ASNS-high cancers). nih.govresearchgate.net

Sensitivity of Cancer Cells to Asparagine Depletion

The sensitivity of cancer cells to asparagine depletion is primarily dictated by their expression level of Asparagine Synthetase (ASNS). frontiersin.org

Cells with low or absent ASNS expression are highly dependent on external sources of asparagine. nih.govmdpi.com The therapeutic enzyme L-asparaginase exploits this dependency by hydrolyzing circulating asparagine into aspartic acid and ammonia. mdpi.comprospecbio.com This depletion effectively starves the cancer cells, inhibiting protein and nucleotide synthesis, which ultimately leads to apoptotic cell death. dovepress.com This is the cornerstone of treatment for Acute Lymphoblastic Leukemia (ALL), where cancer cells characteristically lack ASNS. nih.govwikipedia.orgconsensus.app

The sensitivity of other cancers to asparagine depletion has been a subject of extensive research:

Other Hematological Cancers: Natural Killer (NK)/T cell lymphoma and some other aggressive lymphomas often have low ASNS levels and show sensitivity to L-asparaginase. dovepress.comfrontiersin.org

Solid Tumors: The efficacy of asparagine depletion in solid tumors is more complex. Many solid tumors express high levels of ASNS, making them inherently resistant to L-asparaginase monotherapy. nih.govfrontiersin.org However, a significant subset of solid tumors, including specific types of ovarian, pancreatic, bladder, and prostate cancers, have been found to have low ASNS expression and demonstrate sensitivity in preclinical models. aacrjournals.orgaacrjournals.org For instance, studies have shown that 77.3% of bladder tumors and 86.2% of prostate tumors have low or null ASNS expression, and corresponding cell lines are sensitive to L-asparaginase. aacrjournals.org

Overcoming Resistance: For tumors that express ASNS, resistance can be a challenge. nih.gov Research is focused on combination therapies. One promising strategy involves pairing asparagine depletion (via L-asparaginase or diet) with inhibitors of the mitochondrial electron transport chain (ETC). ETC inhibition blocks the de novo synthesis of asparagine, creating a synthetic lethal condition where the tumor can neither source asparagine externally nor produce it internally, impairing tumor growth. biorxiv.org

Other Disease Associations

Cardiovascular Disease Risk

While direct links between Nalpha-Acetyl-D-asparagine and cardiovascular disease are not established in the current body of research, studies on the related metabolite N-acetylaspartate (NAA) suggest a potential connection. A 2022 metabolomics study identified the metabolic pathways of NAA and serine as being linked to both Juvenile Idiopathic Arthritis and cardiovascular disease risk. nih.govnih.govbiocrates.comresearchgate.net

Furthermore, research using brain imaging has shown that levels of NAA in the brain's white matter are negatively correlated with the Framingham Cardiovascular Risk Score. nih.gov This indicates that higher cardiovascular risk is associated with lower NAA levels, suggesting that NAA could be a biomarker for the subclinical impact of cardiovascular risk factors on the brain. nih.gov Physical activity in adolescents has been shown to increase hippocampal NAA concentrations, which was associated with improved cardiorespiratory fitness. researchgate.net

Juvenile Idiopathic Arthritis

Metabolomic studies have identified N-acetylaspartate (NAA) as a potential biomarker for Juvenile Idiopathic Arthritis (JIA), the most common rheumatic disease in adolescents. nih.govnih.gov

A cross-sectional metabolomics study compared adolescents with JIA to healthy controls and found significantly lower plasma levels of several metabolites in the JIA group, including N-acetylaspartate. nih.govnih.govresearchgate.net After adjusting for various factors, N-acetylaspartate and serine were highlighted as promising potential biomarkers for JIA. nih.govnih.govresearchgate.net The metabolic signature in adolescents with JIA points to disruptions in several key pathways, including neurological health, oxidative stress, and amino acid metabolism. nih.govnih.govresearchgate.net Interestingly, these metabolite levels were not found to be related to the severity of the disease or the time since diagnosis. nih.govnih.gov

Other metabolomic studies in JIA have identified distinct profiles, noting differences in acylcarnitines and lipids, which suggest alterations in mitochondrial metabolism. scienceopen.comelsevier.es

Data Tables

Table 1: Role of Asparagine Synthetase (ASNS) in Different Cancers This table is interactive. You can sort and filter the data.

Cancer Type Typical ASNS Expression Level Implication of ASNS Expression Reference
Acute Lymphoblastic Leukemia (ALL) Low / Absent Defines sensitivity to L-asparaginase therapy. nih.govnih.gov nih.govnih.gov
Breast Cancer High Correlates with poor prognosis and metastatic potential. unclineberger.orgcam.ac.uk unclineberger.orgcam.ac.uk
Lung Cancer (NSCLC) High Promotes tumor growth and is driven by KRAS signaling. nih.govmdpi.com nih.govmdpi.com
Pancreatic Cancer Low in a subset Low expression correlates with sensitivity to L-asparaginase. aacrjournals.orgfrontiersin.org aacrjournals.orgfrontiersin.org
Ovarian Cancer Variable Low expression predicts sensitivity to L-asparaginase. aacrjournals.orgatlasgeneticsoncology.org aacrjournals.orgatlasgeneticsoncology.org
Gastric Cancer High Inversely correlates with patient survival. nih.govmdpi.com nih.govmdpi.com
Prostate Cancer High in CRPC; Low in a subset Overexpression linked to therapy resistance; low expression suggests potential sensitivity. nih.govaacrjournals.org nih.govaacrjournals.org
Sarcoma High Silencing ASNS impedes proliferation. elifesciences.org elifesciences.org
NK/T Cell Lymphoma Low Associated with sensitivity to L-asparaginase. dovepress.comfrontiersin.org dovepress.comfrontiersin.org

Table 2: Key Metabolite Changes in Juvenile Idiopathic Arthritis (JIA) This table is interactive. You can sort and filter the data.

Metabolite Change in JIA Patients vs. Controls Potential Significance Reference
N-acetylaspartate (NAA) Significantly Lower Promising potential biomarker; linked to neurological health pathways. nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net
Serine Significantly Lower Promising potential biomarker; linked to amino acid metabolism. nih.govnih.gov nih.govnih.gov
Alpha-glucose Significantly Lower Disruption in energy metabolism. nih.govnih.gov nih.govnih.gov
Alpha-ketoglutarate Significantly Lower Disruption in energy metabolism. nih.govnih.gov nih.govnih.gov
Glycine Higher Disruption in amino acid metabolism. nih.govnih.gov nih.govnih.gov
Cystine Higher Disruption in oxidative stress pathways. nih.govnih.gov nih.govnih.gov
Sphingosine (B13886) metabolites Higher Indicates specific changes in sphingosine metabolism. mdpi.comacrabstracts.org mdpi.comacrabstracts.org

Methodologies for Studying Nα Acetyl D Asparagine

Analytical Techniques for Detection and Quantification

A variety of analytical techniques are employed for the detection and quantification of Nα-Acetyl-D-asparagine and related N-acetylated compounds. These methods offer different levels of sensitivity, specificity, and throughput, making them suitable for diverse research applications.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of N-acetylated amino acids. insights.bio Reversed-phase HPLC (RP-HPLC) is a commonly used mode for this purpose. semanticscholar.orgresearchgate.net

In a typical RP-HPLC setup, a C18 column is used for the separation of analytes. insights.bio The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like water with trifluoroacetic acid (TFA). insights.bio Detection is frequently achieved using an ultraviolet (UV) detector at a specific wavelength, for instance, 212 nm. insights.bio

Method development in HPLC involves optimizing various parameters, including the mobile phase composition, flow rate, and column temperature, to achieve good separation and peak shape. semanticscholar.org For instance, an isocratic elution with a mobile phase of acetonitrile and water (4:96 v/v) containing 0.1% TFA at a flow rate of 1.0 ml/min has been utilized. insights.bio

Pre-column derivatization can be employed to enhance the detection of amino acids. For example, derivatization with o-phthaldialdehyde (OPA) in the presence of N-acetyl-L-cysteine (NAC) allows for fluorescent detection, leading to rapid and sensitive analysis of D- and L-amino acids. lcms.cz

The following table summarizes typical HPLC conditions for the analysis of N-acetylated amino acids:

ParameterConditionReference
Column C18 (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm) insights.bio
Mobile Phase Acetonitrile and water with 0.1% TFA insights.bio
Flow Rate 1.0 ml/min insights.bio
Detection UV at 212 nm insights.bio
Injection Volume 20 µl insights.bio
Temperature 25 °C insights.bio

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of amino acids, including N-acetylated forms. A key step in GC-MS analysis of these polar compounds is derivatization to increase their volatility.

A common derivatization method is silylation, which replaces active hydrogens on polar functional groups with nonpolar moieties. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form tert-butyl dimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture compared to other silylating agents. nih.gov The derivatization of amino acids with N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide in acetonitrile is a one-step reaction. nih.gov

The derivatized samples are then analyzed by GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information for their identification and quantification based on their mass-to-charge ratio. d-nb.info The TBDMS derivatives of amino acids produce characteristic mass spectra, allowing for their identification. nih.gov

The table below outlines a typical derivatization and analysis procedure for amino acids using GC-MS:

StepProcedureReference
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Reaction Conditions Heating at 100 °C for 4 hours
GC Column SLB™-5ms capillary column (e.g., 20 m x 0.18 mm I.D. x 0.18 µm)
Detection Mass Spectrometry

It is important to note that some N-acylated amino acid conjugates can be formed non-enzymatically in biological samples, which can be investigated using GC-MS analysis of amino acid enantiomers after hydrolysis. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed structural and quantitative information about molecules in a sample. nih.govpnas.org Proton NMR (¹H NMR) is particularly useful for studying metabolites like N-acetylaspartate (NAA), a compound closely related to Nα-Acetyl-D-asparagine. nih.govpnas.org

In ¹H NMR spectra of brain tissue, NAA gives a prominent signal at approximately 2.02 ppm, which arises from the methyl protons of the N-acetyl group. nih.govpnas.org This peak is often used as a reference for quantifying other metabolites. pnas.org The concentration of NAA can be determined relative to other stable brain metabolites like creatine (B1669601). pnas.org

NMR spectroscopy can be performed on tissue extracts or in vivo using magnetic resonance spectroscopy (MRS). nih.govnih.gov In vivo ¹H MRS allows for the non-invasive measurement of NAA levels in the brain, providing insights into neuronal health and metabolism. nih.govnih.gov

The following table provides key ¹H NMR chemical shifts for N-acetylated compounds:

CompoundFunctional GroupChemical Shift (ppm)Reference
N-acetylaspartate (NAA)N-acetyl methyl2.022 nih.gov
N-acetylaspartylglutamate (NAAG)N-acetyl methyl2.058 nih.gov
CreatineMethyl3.03 pnas.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of N-acetylated amino acids in biological fluids. e-century.usnih.gov This method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. e-century.uscreative-proteomics.com

For the analysis of N-acetylaspartate in plasma, a method involving an esterification step during sample preparation has been shown to improve chromatographic performance and sensitivity. nih.gov This derivatization enhances the method's accuracy and reproducibility. nih.gov

LC-MS/MS methods are often validated according to regulatory guidelines to ensure their reliability for clinical and research applications. nih.gov The validation includes assessing linearity, sensitivity, accuracy, precision, recovery, and matrix effects. nih.gov

A typical LC-MS/MS workflow involves protein precipitation from the sample, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) in positive ion mode. nih.govrestek.com

The table below summarizes key aspects of an LC-MS/MS method for amino acid analysis:

AspectDescriptionReference
Sample Preparation Protein precipitation (e.g., with sulfosalicylic acid) restek.com
Chromatography Hybrid retention mode column (e.g., Raptor Polar X) restek.com
Detection Tandem Mass Spectrometry (MS/MS) with MRM nih.gov
Internal Standards Isotopically labeled amino acids nih.govrestek.com

Mass spectrometry-based proteomics is a powerful approach for the large-scale identification and quantification of N-terminally acetylated proteins and peptides. creative-proteomics.comnih.govresearchgate.net N-terminal acetylation is a common post-translational modification that can be detected by a mass shift of +42 Da. creative-proteomics.com

The general workflow for proteomics analysis of N-acetylated peptides involves several steps:

Protein Extraction and Digestion: Proteins are extracted from biological samples and digested into smaller peptides using enzymes like trypsin. mdpi.com

Enrichment of Acetylated Peptides: Due to the low abundance of acetylated peptides, enrichment steps are often necessary. This can be achieved through immunoprecipitation using antibodies specific for acetyl-lysine. nih.govunavarra.es

LC-MS/MS Analysis: The enriched peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. creative-proteomics.comnih.gov High-resolution mass spectrometers are used to accurately measure the mass of the peptides and their fragments. creative-proteomics.com

Data Analysis: The resulting MS/MS spectra are searched against protein databases to identify the acetylated peptides and their corresponding proteins. nih.govnih.gov

Chemical acetylation of peptides can be used to improve the quality of MS/MS spectra and aid in de novo sequencing. nih.gov Acetylation of the N-terminus of tryptic peptides can lead to the formation of b₁-ions and improve the abundance of b-ions, which facilitates sequence determination. nih.gov

The following table highlights key techniques in mass spectrometry-based proteomics for N-acetylation:

TechniqueDescriptionReference
Enrichment Immunoaffinity purification with acetyl-lysine antibodies nih.govcreative-proteomics.com
Fragmentation Methods Electron Transfer Dissociation (ETD) and Higher-Energy Collisional Dissociation (HCD) creative-proteomics.com
Data Acquisition Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) creative-proteomics.com
Derivatization for Improved Sequencing Chemical acetylation of peptides mdpi.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

In Vitro and In Vivo Research Models

To investigate the biological roles and metabolism of Nα-Acetyl-D-asparagine and related compounds, various in vitro and in vivo research models are utilized.

In vitro models often involve the use of cell cultures. For example, embryonic rat neural stem cells and primary neurons have been used to study the impact of maturation factors on N-acetylaspartate metabolism. mdpi.com Studies have shown that the presence of glial cells can influence N-acetylaspartate metabolism in these cultures. mdpi.com Furthermore, the use of specific inhibitors of the mitochondrial respiratory chain in isolated rat brain mitochondria has helped to elucidate the link between mitochondrial energy production and N-acetylaspartate synthesis. nih.gov

In vivo models typically involve the use of laboratory animals, such as rats and mice. mdpi.comnih.gov For instance, the synthesis rate of N-acetylaspartate has been measured in the rat brain using proton magnetic resonance spectroscopy with the infusion of ¹³C-labeled glucose. nih.gov This technique allows for the non-invasive monitoring of metabolic pathways in a living organism. nih.gov Animal models of diseases, such as the aspartoacylase knockout mouse model for Canavan disease, have been instrumental in studying the pathophysiology of disorders related to N-acetylaspartate metabolism and for testing potential therapeutic interventions. jci.org

The following table summarizes some of the research models used to study N-acetylated amino acids:

Model TypeSpecific ModelResearch FocusReference
In Vitro Isolated rat brain mitochondriaEffect of mitochondrial inhibitors on N-acetylaspartate production nih.gov
Embryonic rat neural stem cells and primary neuronsImpact of maturation factors on N-acetylaspartate metabolism mdpi.com
In Vivo Wistar ratsEffect of theophylline (B1681296) on N-acetylaspartate metabolism mdpi.com
Rats (with ¹³C-glucose infusion)Measurement of N-acetylaspartate synthesis rate nih.gov
Aspartoacylase knockout micePathophysiology of Canavan disease and therapeutic strategies jci.org

Cell Culture Models (e.g., ASNS-deficient cells, cancer cell lines)

Cell culture models are fundamental in dissecting the metabolic pathways involving asparagine and its derivatives. These systems allow for controlled experiments to understand cellular dependency and the effects of genetic modifications.

ASNS-deficient Cells: Asparagine Synthetase (ASNS) is the enzyme responsible for the de novo synthesis of asparagine from aspartate and glutamine. mdpi.com Cell lines with deficient ASNS activity are crucial for studying the cellular reliance on external asparagine sources. In ASNS-deficient lymphoblastoid and fibroblast cells derived from patients with Asparagine Synthetase Deficiency (ASNSD), depriving the culture media of asparagine leads to significant disruptions in a wide range of metabolites, including decrements in TCA cycle intermediates. mdpi.com Studies using ASNS knockdown (ASNSKD) in endothelial cells have shown that even with external asparagine available, reduced ASNS expression impairs cell proliferation and vessel sprouting, highlighting the enzyme's critical role beyond simple nutrient provision. embopress.org Similarly, T cells with a genetic deficiency in ASNS show impaired viability and activation when deprived of extracellular asparagine.

Cancer Cell Lines: Many cancer cells, particularly certain leukemias and solid tumors, exhibit low ASNS expression and are thus dependent on extracellular asparagine for growth. mdpi.com This dependency is exploited by L-asparaginase therapy. mdpi.com Cell culture studies have shown that the expression level of ASNS in human leukemic cell lines inversely correlates with their sensitivity to this treatment. mdpi.com Furthermore, in models of metastatic breast cancer, shRNA-mediated inhibition of ASNS was found to selectively prevent lung metastasis, suggesting a critical role for de novo asparagine synthesis in specific stages of cancer progression. mdpi.com

Table 1: Findings from Cell Culture Model Studies

Cell Model Genetic Modification/Status Key Experimental Condition Major Finding Reference(s)
ASNSD Patient-derived Lymphoblasts & Fibroblasts Biallelic ASNS mutations Asparagine deprivation Disruption of TCA cycle intermediates and other metabolites. mdpi.com
Human Umbilical Vein Endothelial Cells (ECs) ASNS knockdown (ASNSKD) Standard culture (with glutamine) Reduced EC proliferation and impaired vessel sprouting. embopress.org
T-lymphocytes Hypomorphic Asns allele (>90% decreased ASNS protein) Asparagine deprivation Lower cell viability and abrogated TCR-induced blastogenesis.
Metastatic Breast Cancer Cells shRNA inhibition of ASNS In vivo (murine model) Selectively prevented lung metastasis without affecting primary tumor growth. mdpi.com

Animal Models (e.g., mouse xenograft models, Ddo knockout mice)

Animal models provide a systemic context to understand the physiological and pathological roles of asparagine metabolism and related D-amino acids.

Mouse Xenograft Models: These models, where human cancer cells are implanted into immunodeficient mice, are invaluable for studying cancer's reliance on asparagine in vivo. For instance, xenograft models of KEAP1 mutant non-small cell lung cancer (NSCLC) showed that L-asparaginase treatment or dietary asparagine restriction could selectively inhibit tumor growth. mdpi.com In a prostate cancer model, cancer-associated fibroblasts were shown to support tumor growth in mice through the ATF4-ASNS axis, likely by providing asparagine to the tumor cells. mdpi.com

Ddo Knockout Mice: D-aspartate oxidase (DDO) is the primary enzyme responsible for the catabolism of D-aspartate. mdpi.com The generation of Ddo knockout (Ddo-/-) mice has been instrumental in elucidating the function of D-aspartate. These mice exhibit a 10- to 20-fold selective increase in D-aspartate levels in various brain regions and peripheral organs compared to their wild-type counterparts. mdpi.com Phenotypically, homozygous null mice are viable but may display traits such as increased body weight and altered behavior depending on the specific mutant allele. jax.org Studies on Ddo-/- mice have investigated the role of elevated D-aspartate on N-methyl-D-aspartate receptor (NMDAR) signaling and gene expression related to the postsynaptic density (PSD). nih.gov Conversely, a Ddo knock-in mouse model, which overexpresses the DDO enzyme, leads to a near-complete depletion of D-aspartate. nih.gov This model has been used to demonstrate that D-aspartate deficiency impairs testosterone (B1683101) biosynthesis and alters spermatogenesis. nih.gov

Table 2: Characteristics of D-aspartate-related Mouse Models

Animal Model Gene Affected Consequence of Genetic Modification Key Phenotypic Observations Reference(s)
Ddo Knockout (Ddo-/-) D-aspartate oxidase (Ddo) Gene knockout, leading to impaired D-aspartate catabolism. ~10-20 fold increase in brain D-aspartate levels; altered gene expression of postsynaptic density molecules. mdpi.comnih.gov
Ddo Knock-in (R26Ddo/Ddo) D-aspartate oxidase (Ddo) Constitutive overexpression of DDO, leading to enhanced D-aspartate catabolism. Almost complete depletion of D-aspartate content in testes and other tissues; decreased serum testosterone. nih.gov

Enzymatic Assays for Related Enzymes

To study the synthesis and degradation of Nα-Acetyl-D-asparagine, assays for enzymes that act on N-acetylated amino acids or D-amino acids are employed.

Acylamino Acid-Releasing Enzyme (AARE): Also known as acylpeptide hydrolase, AARE is a serine protease that can cleave N-terminally acetylated amino acids from peptides. oup.com Its exopeptidase activity is typically assayed using artificial Nα-acetylated substrates like Ac-Ala-pNA or Ac-Leu-pNA, where the release of para-nitroanilide (pNA) can be monitored spectrophotometrically. oup.com

Peptide-N-glycosidase F (PNGase F): This enzyme is widely used for deglycosylation, as it hydrolyzes the amide bond of an asparagine side chain linked to an oligosaccharide. cloud-clone.com Its activity can be assayed by incubating the enzyme with a glycoprotein (B1211001) substrate, such as Interferon Gamma (IFNg), and then visualizing the resulting shift in molecular weight (due to the removal of the glycan) on an SDS-PAGE gel. cloud-clone.com

Fluorescamine-based Assays: For de-N-acetylase enzymes, which remove acetyl groups, activity can be quantified using fluorescamine. This reagent reacts with primary amines, which are exposed upon de-N-acetylation, to produce a fluorescent product. The increase in fluorescence is proportional to enzyme activity and can be quantified using a standard curve of the free amino acid (e.g., glucosamine). nih.gov

Genetic and Molecular Biology Approaches (e.g., gene knockdown, expression analysis)

Molecular biology techniques are essential for manipulating and analyzing the genes involved in the metabolism of Nα-Acetyl-D-asparagine and related compounds.

Gene Knockdown/Silencing: Suppressing the expression of key enzymes allows researchers to study the functional consequences. Antisense oligonucleotides (ASOs) have been used to target and degrade the mRNA of Asns in mouse models of polycystic kidney disease, resulting in a significant amelioration of disease progression. embopress.org In cell culture, RNA interference (RNAi) using short hairpin RNA (shRNA) has been used to inhibit ASNS expression in breast cancer cells, revealing its role in metastasis. mdpi.com These knockdown approaches confirmed that silencing Asns in vitro impaired the utilization of glutamine and compromised cell survival and proliferation. embopress.org

Expression Analysis: Quantifying the levels of gene expression provides insights into regulatory mechanisms. In Ddo-/- mice, gene expression analysis of key postsynaptic density transcripts (like Homer1a and PSD-95) in the cortex and striatum revealed significant differences compared to wild-type mice, linking D-aspartate dysregulation to changes in synaptic components. nih.gov In studies of endothelial cells, hypoxia was shown to induce the expression of ASNS mRNA. embopress.org

Computational and In Silico Studies (e.g., molecular dynamics simulations, docking)

Computational methods offer a powerful way to predict and analyze the interactions between small molecules like Nα-Acetyl-D-asparagine and their potential protein targets. nih.gov These in silico experiments can identify potential binding sites and estimate binding affinities, guiding further experimental work. uzh.ch

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For example, docking studies have been used to investigate how various small molecules, such as ACE inhibitors, might bind to the N-acetyl-β-glucosamine (NAG) binding site on the hACE2 protein. frontiersin.orgnih.gov In such studies, a library of compounds is virtually screened against the crystal structure of the protein target. The resulting poses are scored based on factors like binding energy and interactions with key amino acid residues, such as forming hydrogen bonds. nih.govresearchgate.net A similar approach could be used to identify potential protein interactors for Nα-Acetyl-D-asparagine.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. Following docking, MD simulations can be run to assess the stability of the predicted binding pose and to calculate binding free energies. researchgate.net These simulations model the movements and interactions of all atoms in the system, offering a more refined understanding of the complex's thermodynamic and dynamic properties. nih.gov

Future Directions and Therapeutic Potential

Therapeutic Applications of Nα-Acetyl-D-asparagine Derivatives

While research into Nα-Acetyl-D-asparagine itself is specific, its derivatives are being investigated for a range of therapeutic uses. These modified compounds often exhibit enhanced stability, reactivity, or biological activity, making them valuable tools in drug development and biochemical research. Scientists utilize derivatives of Nα-Acetyl-D-asparagine in neurobiology and pharmacology to study their impact on synaptic transmission and cognitive functions, which is relevant for developing treatments for neurological disorders. chemimpex.com

Ongoing research into derivatives like Tosyl-D-asparagine suggests potential for modulating pathways involved in cancer and neurodegenerative diseases. Furthermore, the synthesis of asparagine analogs is crucial for studying their interactions with enzymes like asparaginase, which is a cornerstone of some cancer therapies. acs.org Other complex derivatives, such as glycosylated puromycin (B1679871) analogues incorporating an N-acetylglucosaminyl asparaginyl side chain, have been synthesized to act as potential inhibitors of protein synthesis. nih.gov

Table 1: Investigated Therapeutic Applications of Nα-Acetyl-D-asparagine Derivatives

Derivative TypePotential Therapeutic AreaResearch FocusSource(s)
Tosyl-D-asparagineCancer, Neurodegenerative DiseasesModulation of critical cellular pathways; probing protein interactions.
Glycosylated Puromycin AnaloguesAntibacterial, AnticancerInhibition of ribosomal protein synthesis. nih.gov
N-acyldipeptide derivatives (e.g., N-Ac-Asn-Gly-NH2)Dermatology, Anti-inflammatoryUse in topical preparations for skin disorders. google.com
General Asparagine AnalogsCancerDevelopment of substrates/inhibitors for enzymes like asparaginase. acs.org

Strategies Targeting Nα-Acetyl-D-asparagine Metabolism for Disease Intervention

Targeting the metabolism of asparagine and its N-acetylated forms represents a promising strategy for therapeutic intervention. While much of the focus has been on the L-isoform due to its role in protein synthesis, the underlying principles can inform research into D-amino acid metabolism.

One of the most successful examples of targeting amino acid metabolism is the use of the enzyme L-asparaginase in cancer treatment. mdpi.com It is a primary therapy for acute lymphoblastic leukemia (ALL). wikipedia.orgmdpi.comfrontiersin.org The strategy exploits the inability of certain cancer cells to synthesize their own L-asparagine due to the silencing of the asparagine synthetase (ASNS) enzyme. mdpi.comfrontiersin.org These leukemic cells become dependent on circulating L-asparagine for survival. wikipedia.orgmdpi.com

L-asparaginase works by catalyzing the hydrolysis of L-asparagine into L-aspartic acid and ammonia (B1221849), thereby depleting the cancer cells of this essential amino acid and leading to cell death. wikipedia.orgoncotarget.com This approach has also been explored for other malignancies, including non-Hodgkin's lymphoma, ovarian cancer, and glioblastoma. oncotarget.com The study of asparagine derivatives is vital for understanding enzyme-substrate specificity and for designing new therapeutic agents that can overcome resistance.

N-terminal acetylation is a widespread and crucial protein modification in eukaryotes, catalyzed by N-acetyltransferases (NATs). hmdb.canih.gov These enzymes transfer an acetyl group from acetyl-CoA to the N-terminal amino group of proteins, a process that can affect protein stability, function, and localization. mdpi.comnih.gov Given that approximately 85% of human proteins are acetylated at their N-terminus, modulating NAT activity presents a significant therapeutic opportunity. hmdb.ca

NATs are categorized into several types (NatA, NatB, NatC, etc.), each with distinct substrate specificities. nih.gov For instance, the NatA complex, which can associate with the NAA50 enzyme, is responsible for acetylating a large portion of the proteome. researchgate.net In some cancers, the metabolism of N-acetylated amino acids is altered; for example, N-acetyl-L-aspartate (NAA) synthesis is upregulated in certain tumors. nih.gov This suggests that inhibiting the responsible acetyltransferases could be a viable anticancer strategy. The bacterial GNAT superfamily of enzymes, which can acetylate a wide range of molecules, also represents a potential target for developing new antibacterial agents. nih.gov

Enzyme Inhibition (e.g., Asparaginase in Cancer Therapy)

Nα-Acetyl-D-asparagine as a Biomarker for Disease Diagnosis and Prognosis

Metabolomics studies have identified N-acetylated amino acids as potential biomarkers for various diseases. A recent study employing an untargeted metabolomics approach identified a significant association between N-Acetyl asparagine and prolonged QTc intervals in diabetic patients at high cardiovascular risk. nih.gov This association was confirmed at two different time points, suggesting N-Acetyl asparagine could serve as a novel biomarker for identifying diabetic patients at risk for malignant ventricular arrhythmias. nih.gov

This finding aligns with broader research showing the diagnostic utility of related metabolites. For instance, N-acetyl-L-aspartate (NAA) is a well-established biomarker for neuronal health, where its concentration, measured by magnetic resonance spectroscopy (MRS), can indicate neuronal viability and number. nih.govnih.gov Similarly, increased levels of circulating asparagine have been noted in patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD), hinting that downstream metabolites like Nα-Acetyl-asparagine could also have diagnostic value. embopress.org

Table 2: N-Acetyl Asparagine and Related Compounds as Potential Biomarkers

MetaboliteAssociated Disease/ConditionDiagnostic/Prognostic PotentialSource(s)
N-Acetyl asparagineDiabetes with high cardiovascular riskBiomarker for prolonged QTc interval and risk of sudden cardiac death. nih.gov
N-acetyl-L-aspartate (NAA)Neurological Disorders, DepressionMRS marker for neuronal health, viability, and number. nih.govnih.gov
Prostate-Specific Membrane Antigen (PSMA)Prostate CancerEnzyme that degrades N-acetyl-L-aspartyl-L-glutamate (NAAG); used as a cancer biomarker. mdpi.com
AsparaginePolycystic Kidney Disease (ADPKD)Increased circulating levels suggest metabolic dysregulation and potential for related biomarkers. embopress.org

Unraveling Undiscovered Physiological Roles of Nα-Acetyl-D-asparagine

The precise physiological functions of Nα-Acetyl-D-asparagine are still being uncovered, but research on related compounds provides significant clues. A primary role of N-terminal acetylation is the protection and stabilization of proteins. hmdb.ca This modification is fundamental, as it is one of the most common protein modifications in humans. nih.gov

In neurobiology, Nα-Acetyl-D-asparagine is used as a research tool to investigate the function of the neurotransmitter aspartate in synaptic signaling. chemimpex.com The metabolism of N-acetylated amino acids is also linked to the metabolism of other essential nutrients. For example, studies have shown that nitrogen from branched-chain amino acids (BCAAs) contributes to the synthesis of metabolites like N-acetyl-aspartate. wiley.com While the accumulation of certain N-acetylamino acids can be toxic, as seen in uremic conditions, their baseline presence is vital for normal physiology. hmdb.ca The extensive roles of the related compound N-acetyl-L-aspartate (NAA) in the central nervous system—including acting as a precursor to a neuropeptide and involvement in osmoregulation and axon-glial signaling—suggest that Nα-Acetyl-D-asparagine may have analogous, yet-to-be-discovered functions. nih.gov

Advanced Synthetic Methodologies for Nα-Acetyl-D-asparagine and its Analogs

Progress in understanding and utilizing Nα-Acetyl-D-asparagine and its derivatives heavily relies on the ability to synthesize these molecules efficiently and stereoselectively. Organic chemists have developed several advanced methodologies to create these compounds for research and therapeutic development.

One notable approach is the use of a traceless Staudinger ligation for the stereoselective synthesis of N-ribosyl-asparagine building blocks, which are analogs of N-acetylated asparagine. mdpi.com Another efficient method involves a two-step, one-pot synthesis of glycosylated asparagine derivatives, which uses an Fmoc-aspartic anhydride (B1165640) intermediate and a Staudinger reduction to produce building blocks suitable for solid-phase peptide synthesis (SPPS). universiteitleiden.nl Other synthetic routes have been developed to create different types of analogs, such as N-acetyl-2-thiohydantoin-asparagine, which is formed by reacting L-asparagine with thiourea. redalyc.org These synthetic advancements are critical for producing the specific molecules needed to probe biological systems and develop new therapeutic agents. acs.orgnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.